molecular formula C12H27N B127454 N,N-Dimethyldecylamine CAS No. 1120-24-7

N,N-Dimethyldecylamine

Cat. No. B127454
CAS RN: 1120-24-7
M. Wt: 185.35 g/mol
InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl compounds can be achieved through various methods. For instance, the N,N-dimethyl derivatives of neutral amino acids were prepared by catalytic reductive condensation with formaldehyde . Similarly, N,N-dimethylaniline derivatives were synthesized from dimethylamines and aryl triflates using palladium-catalyzed C-N bond formation . These methods suggest that N,N-dimethyldecylamine could potentially be synthesized through analogous reductive condensation or catalytic processes.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl compounds can be complex, with the potential for various conformations. For example, the molecular structures of several N-methylhydroxylamines were determined by electron diffraction, revealing that the principal conformer present had the anti conformation about the N-O bond . While N,N-dimethyldecylamine does not contain an N-O bond, the study indicates that N,N-dimethyl compounds can exhibit conformational isomerism, which could also apply to N,N-dimethyldecylamine.

Chemical Reactions Analysis

N,N-dimethyl compounds participate in a variety of chemical reactions. The study on the formation of N,1-bis[5-(3-phenyl)-[1,2,4]oxadiazolyl]dimethylamines shows that these compounds can be synthesized through reactions involving creatinine, primary aliphatic nitro compounds, and acetyl chloride . This indicates that N,N-dimethyldecylamine could also be reactive towards electrophiles and could be used as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl compounds vary depending on their structure. For example, the solid dihydrate of N,N-dimethyl-n-tetradecylamine oxide was prepared and characterized, showing that the extended hydrocarbon chains pack in a parallel fashion, and the N-oxide ends form hydrogen bonds with water molecules . Although N,N-dimethyldecylamine is not an N-oxide, the study provides insight into how the alkyl chain length and the presence of functional groups can influence the physical properties of such compounds.

Scientific Research Applications

Anticholinesterase Drug Development

N,N-Dimethyldecylamine has been studied for its potential in the development of anticholinesterase drugs. Prozorovskii et al. (2004) described the synthesis and preliminary testing of a patented group of esters, including N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, for their anticholinesterase activity. This research led to the development of a drug form named "aminostigmine" for clinical use (Prozorovskii et al., 2004).

Hypolipidemic Agent in Rodents

Hall et al. (1986) explored the hypolipidemic activity of N,N-Dimethyl-n-octadecylamine borane in rodents. This compound demonstrated effectiveness in lowering serum cholesterol and triglyceride levels by more than 40% after 16 days of administration. The study suggested the agent's potential for treating hyperlipidemic states in humans (Hall et al., 1986).

Antimicrobial and Cytolytic Activity

Takácsová and Šubík (2008) investigated the antimicrobial and cytolytic activities of N,N-Dimethyl-1-methyldodecylamine oxide. This compound showed inhibitory effects on the growth of bacteria, yeast, and filamentous fungi, and induced lysis of human erythrocytes and protoplasts of Saccharomyces cerevisiae, suggesting a potential role in antimicrobial treatments (Takácsová & Šubík, 2008).

Synthesis of Monodispersed Supported Palladium Nanoparticles

Das and Sayari (2007) utilized N,N-dimethyldecylamine-expanded MCM-41 silica as a support for synthesizing monodispersed palladium nanoparticles. These nanoparticles exhibited remarkable thermal stability and high catalytic activity for the Suzuki coupling reaction, indicating potential applications in materials science and catalysis (Das & Sayari, 2007).

Safety And Hazards

N,N-Dimethyldecylamine is toxic and may cause severe injury or death if inhaled, ingested, or contacted with skin . It is also combustible . It may cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

N,N-dimethyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWNNLPSZSEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049566
Record name Decyldimethylamine
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Molecular Weight

185.35 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-
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Product Name

N,N-Dimethyldecylamine

CAS RN

1120-24-7
Record name Dimethyldecylamine
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Record name N,N-Dimethyl-N-decylamine
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Record name N,N-Dimethyldecylamine
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Record name 1-Decanamine, N,N-dimethyl-
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Record name Decyldimethylamine
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Record name N,N-DIMETHYL-N-DECYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
Z Király, GH Findenegg - Langmuir, 2000 - ACS Publications
The material and enthalpy balances of adsorption of the nonionic surfactants N,N-dimethyldecylamine-N-oxide (C 10 DAO) and n-octyl β-d-monoglucoside (C 8 G 1 ) from dilute …
Number of citations: 53 pubs.acs.org
F Şen, G Gökağaç - Journal of Applied Electrochemistry, 2014 - Springer
Platinum electrocatalysts were prepared using PtCl 4 as a starting material and 1-decylamine, N,N-dimethyldecylamine, 1-dodecylamine, N,N-dimethyldodecylamine, 1-hexadecylamine…
Number of citations: 52 link.springer.com
A Sayari, S Hamoudi, Y Yang - Chemistry of materials, 2005 - ACS Publications
Postsynthesis pore expansion of as-synthesized MCM-41 silica using N,N-dimethyldecylamine affords material A, with open pore structure and readily accessible amine groups. The …
Number of citations: 419 pubs.acs.org
S Zhang, F Zhang, B Yang, X Liang - Chinese Chemical Letters, 2019 - Elsevier
A reversed phase (RP)/hydrophilic interaction (HILIC)/ion exchange (IEX) mixed tri-mode stationary phase (TMSP) has been prepared via a divergent synthesis scheme starting from …
Number of citations: 27 www.sciencedirect.com
G Zhu, H Zhong, Q Yang, C Li - Microporous and mesoporous materials, 2008 - Elsevier
New mesoporous organic–inorganic spheres with trans-(1R,2R)-bis-(ureido)-cyclohexane covalently bridged in the pore wall were prepared by co-condensation of N,N′-bis-[(…
Number of citations: 53 www.sciencedirect.com
YJ Oh, CJ Jeong, SM Sharker, SY Lee… - Surface and Interface …, 2015 - Wiley Online Library
We report a potential coating material showing durable and significant antimicrobial activity for preserving the surfaces of a broad range of materials. The structure of the prepared …
J Li, L Meng, Y Xu, Y Wang, Z **ao, H Wang, D Liang… - Cellulose, 2023 - Springer
Quaternary ammonium compounds are active functional groups that can inhibit bacterial growth and reduce drug resistance. In this study, we prepared hybrid nanoparticles (NPs) …
Number of citations: 3 link.springer.com
DD Das, A Sayari - Journal of Catalysis, 2007 - Elsevier
MCM-41 silica, whose pores have been expanded by post-synthesis treatment with N,N-dimethyldecylamine, was used as an inexpensive high-surface area, large-pore support for …
Number of citations: 121 www.sciencedirect.com
Q Liu, T Liang, K Li, Y Ke, Y **… - Journal of separation …, 2012 - Wiley Online Library
A stationary phase (named QA C 10) with quaternary ammonium embedded between a propyl and a decyl chain was synthesized by immobilization of N,N‐dimethyldecylamine on …
RJT Kleijwegt, SY Doruiter, W Winkenwerder… - … Research and Design, 2021 - Elsevier
Quaternary ammonium salts are readily utilised within the chemical industry as, eg, phase-transfer catalysts and anti-microbials, and their annual production capacity exceeds 1 million …
Number of citations: 7 www.sciencedirect.com

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